N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine
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Overview
Description
N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of trifluoromethyl groups and a cyclohexylidene core, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine typically involves an aldol condensation reaction. This process includes the reaction of 2-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base such as sodium methoxide in methanol. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the aldol condensation reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it suitable for use in materials science and the development of advanced materials.
Mechanism of Action
The mechanism of action of N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
(2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclohexanone: This compound shares a similar structure but lacks the hydroxylamine group.
Curcumin Analogs: Compounds like curcumin analogs have similar structural motifs and biological activities.
Uniqueness
N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine is unique due to the presence of trifluoromethyl groups and the hydroxylamine moiety, which confer distinct chemical and biological properties. Its ability to modulate specific molecular pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H17F6NO |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C22H17F6NO/c23-21(24,25)18-10-3-1-6-14(18)12-16-8-5-9-17(20(16)29-30)13-15-7-2-4-11-19(15)22(26,27)28/h1-4,6-7,10-13,30H,5,8-9H2/b16-12+,17-13+ |
InChI Key |
JFNDSRPCYKLOIL-UNZYHPAISA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2C(F)(F)F)/C(=NO)/C(=C/C3=CC=CC=C3C(F)(F)F)/C1 |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2C(F)(F)F)C(=NO)C(=CC3=CC=CC=C3C(F)(F)F)C1 |
Origin of Product |
United States |
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